molecular formula C12H14N4O B2395388 9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one CAS No. 1164563-21-6

9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2395388
CAS RN: 1164563-21-6
M. Wt: 230.271
InChI Key: MQSASOKDPIMRFE-NTUHNPAUSA-N
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Description

Pyrido[1,2-a]pyrimidin-4-ones are a class of organic compounds . They have been synthesized through various methods and have been the subject of several studies due to their potential applications .


Synthesis Analysis

The Pd(II)-catalyzed pyridine-directed carbonylative cycloamidation of ketoimines has provided an efficient protocol for the assembly of pyrido[1,2-a]pyrimidin-4-ones . Another synthesis route to pyrido[1,2-a]indol-6(7H)-ones has been developed through a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes in a microchannel reactor .


Chemical Reactions Analysis

The Pd(II)-catalyzed pyridine-directed carbonylative cycloamidation of ketoimines is one of the chemical reactions involved in the synthesis of pyrido[1,2-a]pyrimidin-4-ones . Another reaction involves a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes .

Scientific Research Applications

Synthesis and Transformation of Pyrimidines

The synthesis of new substituted pyrimidines from 9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one involves a simple and efficient process. The conversion of this compound to other derivatives, followed by condensation with various dinucleophiles, yields the target compounds in medium-to-good yields. This synthesis provides a foundation for the development of compounds with potential scientific and therapeutic applications (Bevk et al., 2007).

Antiviral Potential

Pyrimidines related to this compound have been synthesized and evaluated for their antiviral properties. Notably, derivatives of this compound have shown effectiveness against human cytomegalovirus and Epstein Barr virus, highlighting their potential as antiviral agents (Beauchamp et al., 1988).

Anticancer Properties

The synthesis of 5-deaza analogues of aminopterin and folic acid from compounds related to this compound has demonstrated significant anticancer activity in vitro and in vivo. This research underscores the potential of these compounds in the development of new anticancer drugs (Su et al., 1986).

Gastroprotective Effects

Derivatives of this compound have been investigated for their gastroprotective effects. Certain compounds, especially those with unsaturated 4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, have shown significant protection against gastric damage. This suggests a potential therapeutic application in preventing gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

properties

IUPAC Name

9-methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-5-4-6-16-11(8)15-10(14-3)9(7-13-2)12(16)17/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSASOKDPIMRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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